molecular formula C26H25ClN2O3 B3640910 1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B3640910
M. Wt: 448.9 g/mol
InChI Key: WVZQEWYNYDWCCK-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a chlorophenyl group, and a carboxamide moiety

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the quinoline core is reacted with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Carboxamide Moiety: This can be done through an amidation reaction, where the intermediate product is reacted with a suitable amine, such as 2-phenylethylamine, in the presence of a coupling agent like EDCI or DCC.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring, while nucleophilic substitution can replace the chlorophenyl group with other substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study the mechanisms of various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. For example, it may inhibit a particular enzyme by binding to its active site, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide stands out due to its unique combination of structural features. Similar compounds include:

    1-(4-bromophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: This compound has a bromophenyl group instead of a chlorophenyl group, which may affect its reactivity and biological activity.

    1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-methylpropyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: This compound has a different amine substituent, which can influence its pharmacokinetic properties and target specificity.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-6,8-dihydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O3/c1-26(2)15-22-20(23(30)16-26)14-21(24(31)28-13-12-17-6-4-3-5-7-17)25(32)29(22)19-10-8-18(27)9-11-19/h3-11,14H,12-13,15-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZQEWYNYDWCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

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